
4,4-Dimethyl-1,3-oxathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,3-oxathiane is a heterocyclic compound with the molecular formula C6H12OS It features a six-membered ring containing one oxygen and one sulfur atom, with two methyl groups attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercapto-2-butanone with formaldehyde under acidic conditions, leading to the formation of the oxathiane ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4,4-Dimethyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiane ring can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted oxathiane derivatives.
科学的研究の応用
4,4-Dimethyl-1,3-oxathiane has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4,4-Dimethyl-1,3-oxathiane largely depends on its chemical reactivity. The presence of both oxygen and sulfur atoms in the ring allows for diverse interactions with other molecules. For instance, the sulfur atom can form strong bonds with metals, making the compound useful in catalysis. Additionally, the compound’s ability to undergo oxidation and reduction reactions enables it to participate in various biochemical pathways .
類似化合物との比較
1,3-Oxathiane: Lacks the two methyl groups at the fourth carbon.
1,4-Oxathiane: Features a different ring structure with the oxygen and sulfur atoms positioned differently.
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness: 4,4-Dimethyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, along with the two methyl groups at the fourth carbon. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
特性
CAS番号 |
27959-66-6 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3 |
InChIキー |
JDRITSKIDKLYLK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


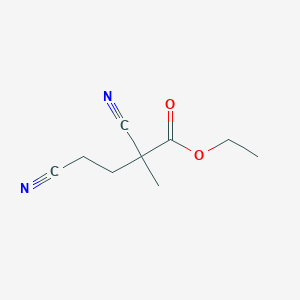
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
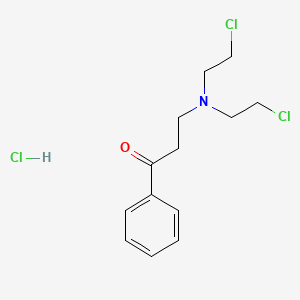
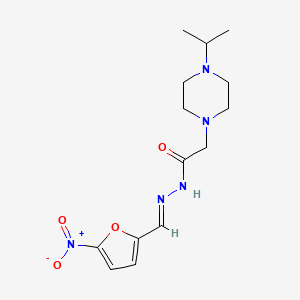
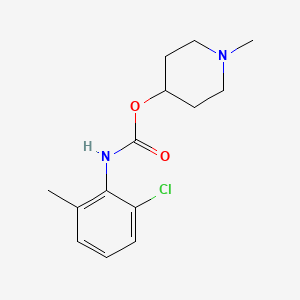
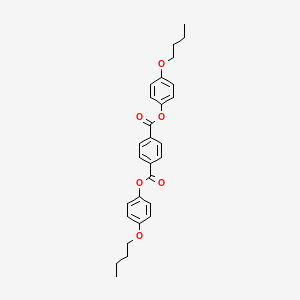
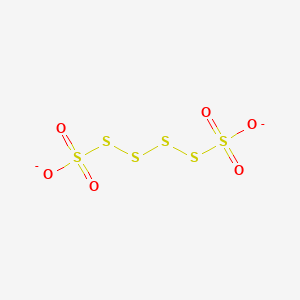

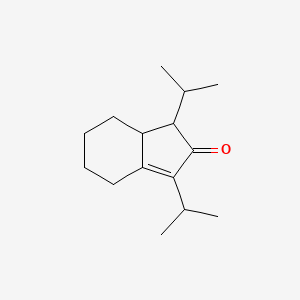
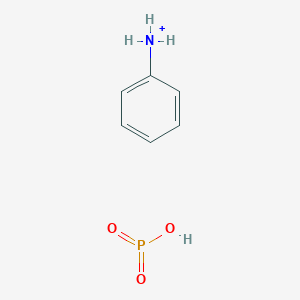

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
